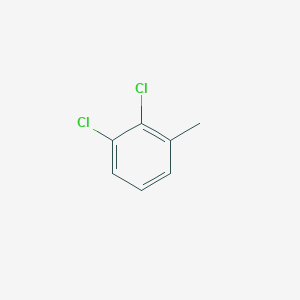

2,3-Dichlorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067717 | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32768-54-0 | |

| Record name | 2,3-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichlorotoluene physical and chemical properties

An In-depth Technical Guide to 2,3-Dichlorotoluene: Core Physical and Chemical Properties for Researchers

Introduction

This compound (CAS No. 32768-54-0) is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1][2] Its unique substitution pattern on the toluene ring makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[1][3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, experimental methodologies for their determination, and key applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 32768-54-0[1][3] |

| Molecular Formula | C₇H₆Cl₂[1][3][5] |

| Molecular Weight | 161.03 g/mol [3] |

| EC Number | 251-203-8[3] |

| Synonyms | 1,2-Dichloro-3-methylbenzene, 2,3-DCT[1][3][5] |

| InChI Key | GWLKCPXYBLCEKC-UHFFFAOYSA-N[3] |

Physical Properties

This compound is a clear, colorless liquid with a characteristic aromatic, toluene-like odor.[1][5] It is generally insoluble in water but soluble in organic solvents such as methanol, chloroform, ethanol, and acetone.[1][3][6] The quantitative physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 4-6 °C[3] | |

| Boiling Point | 207-208 °C[3] | at 760 mmHg |

| Density | 1.228 g/mL[3][6] | at 25 °C |

| Specific Gravity | 1.27 | at 20/20 °C |

| Refractive Index | 1.551[3][6] | at 20 °C/D |

| Flash Point | 83 °C (181.4 °F) | Closed Cup |

| Vapor Density | 5.6[7] | (Air = 1) |

Chemical Properties and Reactivity

As a dichlorinated toluene derivative, this compound's reactivity is influenced by the methyl group and the two chlorine atoms on the benzene ring. It can undergo various chemical reactions, making it a versatile intermediate.

-

Synthesis Intermediate : It is a key precursor in the synthesis of more complex molecules. It is used in the production of certain pesticides, dyes, and pharmaceuticals.[1][3][8] For instance, it is a reagent in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[6]

-

Reactivity : The chlorine atoms can participate in nucleophilic substitution reactions, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents influence the position of new groups. The methyl group can also be a site for free-radical reactions under specific conditions.

The following diagram illustrates the role of this compound as a central intermediate in the chemical industry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. dataintelo.com [dataintelo.com]

- 5. This compound(32768-54-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 32768-54-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 32768-54-0 | FD37987 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorotoluene from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, o-toluidine, and proceeds through a multi-step sequence involving nitration and Sandmeyer reactions. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful execution of this synthesis.

Synthetic Strategy

The synthesis of this compound from o-toluidine is accomplished via a multi-step process that involves the strategic introduction of the two chlorine atoms onto the toluene ring. A direct dichlorination of o-toluidine is challenging due to the activating and directing effects of the amino and methyl groups, which would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary.

The chosen strategy, detailed in this guide, involves the following key transformations:

-

Protection of the Amino Group: The highly activating amino group of o-toluidine is first protected as an acetamide to modulate its reactivity and directing effects.

-

Nitration: A nitro group is introduced onto the aromatic ring. The acetylamino group directs the incoming nitro group primarily to the para position, but a significant amount of the ortho isomer is also formed.

-

Deprotection: The acetyl group is removed by hydrolysis to regenerate the amino group, yielding 2-amino-3-nitrotoluene.

-

First Sandmeyer Reaction: The amino group of 2-amino-3-nitrotoluene is converted to a chloro group via a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction. This step yields 2-chloro-3-nitrotoluene.

-

Reduction of the Nitro Group: The nitro group of 2-chloro-3-nitrotoluene is then reduced to an amino group to provide 3-chloro-2-methylaniline.

-

Second Sandmeyer Reaction: Finally, the newly formed amino group undergoes a second Sandmeyer reaction to introduce the second chlorine atom, affording the target molecule, this compound.

This route provides a reliable method for accessing the desired 2,3-disubstitution pattern with good overall yields.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of o-Toluidine

This procedure is adapted from a well-established method for the acetylation of anilines.

Reaction:

o-Toluidine + Acetic Anhydride → N-(o-tolyl)acetamide

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 107 g (1.0 mol) of o-toluidine.

-

While stirring, add 650 mL of acetic anhydride through the dropping funnel. The reaction is exothermic, and the temperature of the mixture will increase.

-

After the addition is complete, the resulting solution of N-(o-tolyl)acetamide is used directly in the next step without isolation.

Step 2: Nitration of N-(o-tolyl)acetamide

This procedure is based on the nitration of aceto-o-toluidide as described in Organic Syntheses.[1]

Reaction:

N-(o-tolyl)acetamide + HNO₃/H₂SO₄ → 2-Acetamido-3-nitrotoluene + isomers

Procedure:

-

Cool the solution of N-(o-tolyl)acetamide from Step 1 to 10-12 °C in an ice-salt bath.

-

In a separate beaker, prepare a nitrating mixture by cautiously adding 126 mL of 70% nitric acid to 126 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture to the stirred N-(o-tolyl)acetamide solution, maintaining the reaction temperature between 10-12 °C. The addition should take approximately 1-2 hours.

-

After the addition is complete, pour the reaction mixture into 3 L of ice water with vigorous stirring.

-

The precipitated product, a mixture of nitroacetotoluidide isomers, is collected by vacuum filtration and washed thoroughly with cold water.

Step 3: Hydrolysis of 2-Acetamido-3-nitrotoluene

This procedure describes the deprotection of the amino group.[1]

Reaction:

2-Acetamido-3-nitrotoluene + HCl/H₂O → 2-Amino-3-nitrotoluene

Procedure:

-

Transfer the moist nitroacetotoluidide mixture from Step 2 to a steam distillation apparatus.

-

Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling to effect hydrolysis.

-

Steam distill the mixture. 2-Amino-3-nitrotoluene is volatile with steam and will co-distill. Collect the distillate until no more organic material is observed.

-

Cool the distillate in an ice bath to crystallize the 2-amino-3-nitrotoluene.

-

Collect the orange-yellow crystals by vacuum filtration and dry them. The typical yield for this step is 49-55%.[1]

Step 4: Sandmeyer Reaction of 2-Amino-3-nitrotoluene

This procedure outlines the conversion of the amino group to a chloro group.

Reaction:

2-Amino-3-nitrotoluene → 2-Chloro-3-nitrotoluene

Procedure:

-

Diazotization: In a 1 L beaker, dissolve 76 g (0.5 mol) of 2-amino-3-nitrotoluene in 150 mL of concentrated hydrochloric acid and 150 mL of water by gentle warming. Cool the solution to 0-5 °C in an ice-salt bath, which will cause the amine hydrochloride to precipitate.

-

While maintaining the temperature at 0-5 °C, slowly add a solution of 35 g (0.51 mol) of sodium nitrite in 70 mL of water with vigorous stirring. Continue stirring for 15 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate 2 L flask, prepare a solution of copper(I) chloride by dissolving 60 g (0.6 mol) of cuprous chloride in 200 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with dichloromethane (3 x 150 mL).

-

Wash the combined organic extracts with 1 M sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-chloro-3-nitrotoluene. The product can be purified by vacuum distillation. An 82% yield has been reported for a similar reaction.[2]

Step 5: Reduction of 2-Chloro-3-nitrotoluene

This procedure describes the reduction of the nitro group to an amino group using tin(II) chloride.[3][4]

Reaction:

2-Chloro-3-nitrotoluene + SnCl₂/HCl → 3-Chloro-2-methylaniline

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 85.8 g (0.5 mol) of 2-chloro-3-nitrotoluene and 400 mL of ethanol.

-

Heat the mixture to 70 °C with stirring to dissolve the starting material.

-

In a separate beaker, dissolve 282 g (1.25 mol) of tin(II) chloride dihydrate in 250 mL of concentrated hydrochloric acid.

-

Slowly add the hot SnCl₂ solution to the solution of 2-chloro-3-nitrotoluene. The reaction is exothermic.

-

After the addition is complete, heat the mixture at reflux for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully add 500 mL of water.

-

Make the solution basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-2-methylaniline.

Step 6: Sandmeyer Reaction of 3-Chloro-2-methylaniline

This final step introduces the second chlorine atom to yield this compound.

Reaction:

3-Chloro-2-methylaniline → this compound

Procedure:

-

Diazotization: In a 1 L beaker, add 70.8 g (0.5 mol) of 3-chloro-2-methylaniline to a mixture of 150 mL of concentrated hydrochloric acid and 150 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 35 g (0.51 mol) of sodium nitrite in 70 mL of water, keeping the temperature below 5 °C. Stir for an additional 15 minutes.

-

Sandmeyer Reaction: In a separate 2 L flask, dissolve 60 g (0.6 mol) of cuprous chloride in 200 mL of concentrated hydrochloric acid and cool to 0 °C.

-

Slowly add the diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution stops.

-

Cool the mixture and extract with dichloromethane (3 x 150 mL).

-

Wash the combined organic extracts with 1 M NaOH and then water. Dry over anhydrous sodium sulfate, filter, and remove the solvent.

-

The crude product is purified by vacuum distillation to give this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from o-toluidine.

Table 1: Reagent Quantities and Molar Equivalents

| Step | Starting Material | Reagent 1 | Molar Eq. (Reagent 1) | Reagent 2 | Molar Eq. (Reagent 2) | Solvent |

| 1 | o-Toluidine (1.0 mol) | Acetic Anhydride | ~6.8 | - | - | Acetic Anhydride |

| 2 | N-(o-tolyl)acetamide (1.0 mol) | 70% Nitric Acid | 2.0 | Conc. Sulfuric Acid | ~2.3 | Acetic Anhydride |

| 3 | Nitroacetotoluidide mixture | Conc. Hydrochloric Acid | - | Water | - | Water |

| 4 | 2-Amino-3-nitrotoluene (0.5 mol) | Sodium Nitrite | 1.02 | Copper(I) Chloride | 1.2 | HCl (aq) |

| 5 | 2-Chloro-3-nitrotoluene (0.5 mol) | Tin(II) Chloride Dihydrate | 2.5 | Conc. Hydrochloric Acid | - | Ethanol |

| 6 | 3-Chloro-2-methylaniline (0.5 mol) | Sodium Nitrite | 1.02 | Copper(I) Chloride | 1.2 | HCl (aq) |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Duration (h) | Product | Reported Yield (%) |

| 1 & 2 | Acetylation & Nitration | 10-12 | 1-2 | 2-Amino-3-nitrotoluene (after hydrolysis) | 49-55[1] |

| 3 | Hydrolysis | Reflux | - | 2-Amino-3-nitrotoluene | - |

| 4 | Sandmeyer Reaction | 0-60 | - | 2-Chloro-3-nitrotoluene | ~82 (analogous)[2] |

| 5 | Reduction | Reflux | 1.5 | 3-Chloro-2-methylaniline | High (not specified)[4] |

| 6 | Sandmeyer Reaction | 0-60 | - | This compound | Good (not specified) |

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the Sandmeyer reaction.

Caption: Synthetic pathway from o-toluidine to this compound.

Caption: General experimental workflow for the Sandmeyer reaction.

References

Spectroscopic Profile of 2,3-Dichlorotoluene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.25 | m | Aromatic CH |

| ~7.08 | m | Aromatic CH |

| ~7.04 | m | Aromatic CH |

| 2.38 | s | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | C-CH₃ |

| 134.3 | C-Cl |

| 131.8 | C-Cl |

| 130.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 126.9 | Aromatic CH |

| 19.9 | CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1570, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~780 | Strong | C-Cl Stretch |

| ~740 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 159 | ~42 | [M]⁺ (Molecular ion, ³⁵Cl₂) |

| 160 | ~27 | [M]⁺ (Isotopic peak, ³⁵Cl³⁷Cl) |

| 161 | ~7 | [M]⁺ (Isotopic peak, ³⁷Cl₂) |

| 125 | 100 | [M-Cl]⁺ (Loss of a chlorine atom) |

| 127 | ~32 | Isotopic peak for [M-Cl]⁺ |

| 89 | ~31 | [M-Cl-HCl]⁺ or other fragmentation |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are representative of standard practices in analytical chemistry.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient for the instrument's detector (typically 4-5 cm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Carefully mount the salt plates in the spectrometer's sample holder.

Data Acquisition (FTIR):

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Thermodynamic Properties of Dichlorotoluene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the six isomers of dichlorotoluene. Dichlorotoluenes are important intermediates in the synthesis of various agrochemicals and pharmaceuticals. A thorough understanding of their thermodynamic properties is crucial for process design, optimization, and safety assessment in drug development and manufacturing. This document summarizes available data on the physical and thermodynamic properties of these isomers, outlines common experimental protocols for their determination, and visualizes the relationships between them.

Core Thermodynamic and Physical Properties

Table 1: Physical Properties of Dichlorotoluene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| 2,3-Dichlorotoluene | 32768-54-0 | C₇H₆Cl₂ | 161.03 | 208[1][2] | 5[1] | 1.266[1] |

| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | 161.03 | 201[1] | -13.1[1] | 1.25[1] |

| 2,5-Dichlorotoluene | 19398-61-9 | C₇H₆Cl₂ | 161.03 | 201[1][3] | 4-5[3] | 1.254[1][3] |

| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 198-201[1][4] | 2.6-2.8[1][4] | 1.266[1] |

| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | 161.03 | 209[1] | -14.7[1] | 1.25[1] |

| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | 161.03 | 202[1] | 25.1[1] | (solid)[1] |

Table 2: Thermodynamic Properties of Dichlorotoluene Isomers

Note: Comprehensive and directly comparable experimental data for standard enthalpy of formation, standard entropy, and heat capacity for all isomers are limited. The values that are available are often from computational estimations or varied experimental sources, making direct comparison challenging. Researchers should consult the primary literature for specific conditions and methodologies.

| Isomer | Enthalpy of Formation (ΔHf°) | Standard Entropy (S°) | Heat Capacity (Cp) |

| This compound | Data not readily available | Data not readily available | Data not readily available |

| 2,4-Dichlorotoluene | Data not readily available | Data not readily available | Data not readily available |

| 2,5-Dichlorotoluene | Data not readily available | Data not readily available | Data not readily available |

| 2,6-Dichlorotoluene | Data not readily available | Data not readily available | Data not readily available |

| 3,4-Dichlorotoluene | Critically evaluated data available in NIST/TRC Web Thermo Tables[5] | Critically evaluated data available in NIST/TRC Web Thermo Tables[5] | Critically evaluated data for ideal gas available in NIST/TRC Web Thermo Tables[5] |

| 3,5-Dichlorotoluene | Data not readily available | Data not readily available | Data not readily available |

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of dichlorotoluene isomers relies on a suite of well-established experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Calorimetry for Enthalpy of Formation and Heat Capacity

Calorimetry is the primary method for measuring heat changes associated with chemical reactions and physical transitions, which are fundamental to determining enthalpy of formation and heat capacity.

1. Bomb Calorimetry (for Enthalpy of Combustion):

-

Principle: A known mass of the dichlorotoluene isomer is completely combusted in a high-pressure oxygen environment within a sealed container called a "bomb." The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass.

-

Procedure:

-

A pellet of the sample is weighed and placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a precisely measured quantity of water in an insulated container (calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.

-

-

Data Analysis: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Procedure:

-

A small, weighed amount of the dichlorotoluene isomer is sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled, linear rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow with that of a known standard, typically sapphire, under the same conditions.

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry is a technique used to accurately measure the boiling point of a liquid at a given pressure. This data is essential for determining vapor pressure and enthalpy of vaporization.

-

Principle: An ebulliometer is an apparatus that heats a liquid to its boiling point and allows for the precise measurement of the equilibrium temperature between the liquid and vapor phases at a controlled pressure.

-

Procedure:

-

The dichlorotoluene isomer is placed in the boiling flask of the ebulliometer.

-

The system is connected to a pressure control system (manostat) and a vacuum pump to set the desired pressure.

-

The liquid is heated, and the vapor is allowed to condense and return to the boiling flask, ensuring a continuous equilibrium.

-

A highly accurate thermometer or thermocouple is placed in a thermowell that is bathed in the condensing vapor to measure the boiling temperature at the set pressure.

-

The process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

-

-

Data Analysis: The enthalpy of vaporization (ΔHvap) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the inverse of the absolute temperature.

Isomerization of Dichlorotoluenes

The dichlorotoluene isomers can be interconverted through isomerization reactions, typically catalyzed by strong acids. Understanding the thermodynamics of these reactions is important for controlling product distribution in synthesis.

Caption: Isomerization pathways of dichlorotoluene (DCT) isomers.

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key thermodynamic properties of a dichlorotoluene isomer.

Caption: Workflow for thermodynamic property determination.

References

- 1. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. This compound | 32768-54-0 [chemicalbook.com]

- 3. 2,5-DICHLOROTOLUENE CAS#: 19398-61-9 [m.chemicalbook.com]

- 4. ICSC 1728 - 2,6-DICHLOROTOLUENE [inchem.org]

- 5. 3,4-dichlorotoluene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

An In-depth Technical Guide to the Health and Safety of 2,3-Dichlorotoluene

This guide provides a comprehensive overview of the health and safety information for 2,3-dichlorotoluene, intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, toxicological data, handling procedures, and emergency protocols. The information is presented to facilitate easy access and understanding of the potential hazards and safety precautions required when handling this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive aromatic odor.[1][2] It is insoluble in water but soluble in organic solvents like ethanol and acetone.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 32768-54-0 | [1][3][4] |

| Molecular Formula | C₇H₆Cl₂ | [1][3] |

| Molecular Weight | 161.03 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Toluene-like, strong, aromatic | [1][2] |

| Melting Point | 6 °C (42.8 °F) | [1][3] |

| Boiling Point | 207-208 °C (404.6-406.4 °F) | [1][3] |

| Density | 1.228 g/mL at 25 °C | [1][3] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [3] |

| Water Solubility | Insoluble | [1][2] |

| Refractive Index | n20/D 1.551 | [1][3] |

| Vapor Density | 5.6 | [1] |

Toxicological and Safety Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates that it is a hazardous substance requiring careful handling. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

| Hazard Type | Data | Source(s) |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat) | [3] |

| Acute Inhalation Toxicity | Harmful if inhaled (Acute Tox. 4) | [4] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [5][6] |

| Respiratory Irritation | May cause respiratory irritation | [5][6] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA | [3][7] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [4] |

Health Hazards and First Aid

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact.

-

Inhalation : May cause respiratory tract irritation.[1][5] High concentrations can lead to central nervous system depression.[1]

-

Ingestion : May cause gastrointestinal irritation.[1]

The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Experimental Protocols: Toxicity Assessment

While specific toxicity studies for this compound are not publicly available, the assessment of its acute oral toxicity would typically follow standardized procedures such as the OECD Guidelines for the Testing of Chemicals. The "Acute Toxic Class Method" (OECD Guideline 423) is a commonly used protocol.

Objective: To determine the acute oral toxicity of a substance and classify it into a hazard category based on its LD50.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) to rank the substance's toxicity.[8]

Methodology:

-

Animal Model: Healthy, young adult rodents (usually female rats) are used.[8]

-

Housing and Feeding: Animals are housed in standard conditions. Food is withheld overnight before dosing, but water is available.[8]

-

Dose Preparation: The test substance is typically administered in a constant volume, with aqueous solutions being preferred. If not soluble in water, an oil (e.g., corn oil) or other suitable vehicle may be used.[8]

-

Administration: The substance is administered in a single dose by gavage.[8]

-

Starting Dose: The starting dose is selected based on existing information. If no information is available, a starting dose of 300 mg/kg is often used in the sighting study.[9]

-

Procedure:

-

Step 1: A group of 3 animals is dosed at the starting dose.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]

-

Step 2 (and subsequent): The dosing of the next group of 3 animals is determined by the outcome of the previous step.

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose for the next step is increased.

-

-

-

Endpoint: The test is concluded when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The substance is then classified based on the observed outcomes at specific dose levels.

Visualized Workflows and Protocols

In the absence of specific signaling pathway data for this compound, the following diagrams illustrate critical health and safety workflows relevant to handling this chemical.

Caption: Emergency response workflow for a this compound spill.

Caption: Generalized workflow for chemical hazard and risk assessment.

Handling, Storage, and Disposal

Handling: Use in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if ventilation is inadequate, a NIOSH-approved respirator.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal: Waste material must be disposed of in accordance with local, regional, and national regulations.[5] Chemical waste generators should classify the waste to ensure complete and accurate disposal procedures.[5] Do not allow the chemical to enter drains or waterways.[4]

References

- 1. This compound(32768-54-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Toxicity of trichlorotoluene isomers: a 28-day feeding study in the rat. | Semantic Scholar [semanticscholar.org]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Environmental fate and degradation of 2,3-Dichlorotoluene

An In-depth Technical Guide to the Environmental Fate and Degradation of 2,3-Dichlorotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (2,3-DCT) is an organochlorine compound utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its release into the environment through industrial waste streams is a concern due to the general persistence and potential toxicity of chlorinated aromatic hydrocarbons.[3] This document provides a comprehensive technical overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, abiotic and biotic degradation pathways, and relevant experimental methodologies. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding for research and development professionals.

Introduction

Dichlorotoluenes (DCTs) are a group of six constitutional isomers with the chemical formula C₇H₆Cl₂.[4] They are colorless, lipophilic compounds, with most being liquids at room temperature.[4] this compound, specifically, is used as a reagent in the synthesis of the anticonvulsant drug Lamotrigine and the calcium channel blocker Felodipine.[5] It is also an intermediate in the production of certain pesticides and herbicides.[2] The presence of chlorine atoms on the aromatic ring generally increases the environmental persistence of these compounds, making the study of their fate and degradation crucial for environmental risk assessment.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. It is a colorless, oily liquid with low solubility in water and a tendency to associate with organic matter.[1][2][6] These properties influence its distribution in soil, water, and air.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [1][6] |

| Molar Mass | 161.03 g/mol | [1] |

| Appearance | Clear, colorless liquid/oil | [1][6] |

| Melting Point | 5-6 °C | [1][4][5] |

| Boiling Point | 207-208 °C | [1][4][5] |

| Density | 1.228 g/mL at 25 °C | [1][5] |

| Water Solubility | Insoluble | [1][2][6] |

| Vapor Pressure | 0.36 mm Hg at 25 °C (estimated for 2,6-DCT) | [7] |

| Henry's Law Constant | 4.2 x 10⁻³ atm·m³/mol (estimated for 2,4-DCT) | [7][8] |

| Log Kₒw | 4.2 (estimated for 2,4-DCT) | [8] |

| Organic Carbon Partition Coefficient (Kₒc) | 4,800 - 5,100 (estimated for DCTs) | [7][8] |

Environmental Fate

Volatilization

The tendency of a chemical to volatilize from soil and water is influenced by its vapor pressure and Henry's Law constant. With an estimated Henry's Law constant of 4.2 x 10⁻³ atm·m³/mol, dichlorotoluenes are expected to volatilize from moist soil and water surfaces.[7][8] Volatilization from dry soil surfaces may also be a significant dissipation pathway.[7] The rate of volatilization from soil is highly dependent on factors such as soil moisture content, temperature, and air flow.[9][10] Pesticides volatilize more rapidly from wet soils because water molecules compete for adsorption sites, increasing the pesticide's vapor density in the soil air.[9] Once the soil surface dries, volatilization is dramatically reduced.[9]

Soil Sorption and Mobility

The estimated organic carbon partition coefficient (Kₒc) for dichlorotoluenes is high (around 5,000), indicating a strong tendency to adsorb to soil and sediment organic matter.[7][8] This high sorption potential suggests that this compound is likely to be immobile in soil, with limited potential for leaching into groundwater.[7] Its hydrophobic nature further supports its partitioning into organic-rich soil matrices and sediments.[3]

Abiotic Degradation

Abiotic degradation processes occur without the involvement of microorganisms and can include photodegradation and hydrolysis.

Photodegradation

In the atmosphere, chlorinated aromatic compounds can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH).[7] For the related isomer 2,6-dichlorotoluene, the atmospheric half-life due to this reaction is estimated to be about 12 days.[7] A similar fate can be expected for this compound, where hydroxyl radicals attack the aromatic ring or abstract a hydrogen atom from the methyl group.

Hydrolysis

While specific data for this compound is limited, aryl halides are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Significant degradation through hydrolysis is not expected to be a major fate process.

Biotic Degradation

Biodegradation is a key process for the environmental breakdown of many organic pollutants. The degradation of dichlorotoluenes can occur under both aerobic and anaerobic conditions, although the specific pathways and efficiencies vary.

Aerobic Degradation

Aerobic bacteria have evolved diverse enzymatic pathways to break down aromatic hydrocarbons. For chlorinated toluenes, the initial enzymatic attack is critical and determines whether the compound can be fully mineralized or channeled into a dead-end pathway.[11][12]

Studies on Ralstonia sp. strain PS12 have shown that the initial enzyme, tetrachlorobenzene dioxygenase (TecA), exhibits different activities depending on the substrate.[11][12]

-

Dioxygenation: For isomers like 2,4- and 2,5-dichlorotoluene, the primary attack is dioxygenation of the aromatic ring, which leads to the formation of a dichloromethylcatechol.[3][12] This intermediate can be further processed through ring-cleavage pathways, ultimately leading to mineralization.[3][11]

-

Monooxygenation: In contrast, for this compound, the main reaction catalyzed by the TecA enzyme is mono-oxygenation of the methyl group.[11][12] This reaction forms 2,3-dichlorobenzyl alcohol, which is not readily metabolized further by the organism and represents a dead-end pathway.[11][12]

This substrate-dependent regioselectivity is a crucial factor limiting the natural attenuation of this compound by some microbial strains. However, other bacterial strains, such as Comamonas testosteroni KT5, have been shown to utilize this compound as a source of carbon and energy, suggesting alternative, productive degradation pathways exist.[13]

Caption: Contrasting aerobic degradation pathways for dichlorotoluenes.

Anaerobic Degradation

Under anaerobic conditions, such as in saturated soils, sediments, and certain groundwater environments, different degradation mechanisms prevail. For toluene and its derivatives, anaerobic degradation often begins with the addition of fumarate to the methyl group, a reaction catalyzed by benzylsuccinate synthase.[14] The resulting benzylsuccinate is then further metabolized via a modified β-oxidation pathway to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[15][16]

For chlorinated aromatics, reductive dehalogenation (the removal of chlorine atoms) is a key process.[3] Studies on 2,4-dichlorotoluene in anaerobic soil slurries showed that it was completely degraded over 130 days, with 4-chlorotoluene being the predominant product, indicating that reductive dehalogenation occurred.[8] It is plausible that this compound could also undergo sequential reductive dehalogenation under methanogenic or sulfate-reducing conditions, though specific studies are limited.

Experimental Protocols

This section details generalized protocols for studying the biodegradation of this compound, based on methodologies reported for related compounds.

Aerobic Biodegradation in Liquid Culture

This protocol is designed to assess the ability of a specific microbial strain or consortium to degrade 2,3-DCT as a sole carbon and energy source.

-

Medium Preparation: Prepare a sterile mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and trace elements) but lacking a carbon source.

-

Inoculum Preparation: Grow the microbial culture (e.g., Comamonas testosteroni KT5) in a rich medium (like nutrient broth) or on a suitable substrate (like toluene) to obtain sufficient biomass.[13] Harvest cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM.

-

Experimental Setup:

-

Dispense the cell suspension into sterile glass serum bottles sealed with Teflon-lined septa.

-

Add this compound from a concentrated stock solution in a suitable solvent (e.g., methanol) to achieve the desired final concentration (e.g., 2 mM).[13]

-

Include a "killed control" (e.g., autoclaved or poisoned with sodium azide) to account for abiotic losses.

-

Include an "uninoculated control" to check for contamination.

-

-

Incubation: Incubate the bottles on a shaker at a controlled temperature (e.g., 30°C) to ensure adequate mixing and aeration.

-

Sampling and Analysis: Periodically, withdraw liquid samples using a gas-tight syringe. Extract the samples with a suitable organic solvent (e.g., hexane or ethyl acetate) containing an internal standard. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of 2,3-DCT and the appearance of any metabolites.

Biodegradation in Soil Microcosms

This protocol simulates the degradation of 2,3-DCT in a soil environment.

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize it. Characterize the soil's physical and chemical properties (pH, organic matter content, texture).

-

Microcosm Setup:

-

Place a known weight of soil (e.g., 50 g) into sterile glass jars.

-

Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).

-

Spike the soil with a solution of this compound to achieve the target concentration. The solvent should be allowed to evaporate before sealing.

-

For bioaugmentation studies, inoculate the soil with a known degrader strain.[13]

-

Prepare sterile (e.g., autoclaved or gamma-irradiated) control microcosms to assess abiotic degradation.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature. If aerobic degradation is being studied, ensure adequate oxygen exchange (e.g., by opening the jars periodically in a sterile environment or using breathable seals). For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) and seal tightly.[8]

-

Sampling and Extraction: At various time points, sacrifice replicate microcosms. Extract a subsample of soil using an appropriate solvent and method (e.g., Soxhlet extraction or accelerated solvent extraction).

-

Analysis: Analyze the soil extracts by GC-MS to determine the concentration of 2,3-DCT and its degradation products over time.[13]

Caption: General experimental workflow for biodegradation studies.

Summary and Conclusion

This compound is a persistent organic compound whose environmental fate is primarily driven by strong sorption to soil organic matter and potential volatilization from moist surfaces. While abiotic degradation is slow, biodegradation can occur. Aerobic degradation is highly dependent on the specific microbial enzymes present; some pathways lead to complete mineralization while others, such as the monooxygenation of the methyl group, can result in the formation of dead-end metabolites.[11][12] Anaerobic degradation, likely proceeding through reductive dehalogenation and subsequent ring cleavage, is a plausible but less-studied attenuation mechanism.[8] Further research is needed to isolate and characterize more microorganisms capable of efficiently mineralizing this compound and to elucidate the complete anaerobic degradation pathway to better predict its long-term environmental fate and develop effective bioremediation strategies.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. 2,4-Dichlorotoluene Pathway Map [eawag-bbd.ethz.ch]

- 4. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 5. This compound | 32768-54-0 [chemicalbook.com]

- 6. This compound(32768-54-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rivm.nl [rivm.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of chlorotoluenes by Comamonas testosterone KT5 [agris.fao.org]

- 14. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.mpg.de [pure.mpg.de]

- 16. Anaerobic degradation of toluene by pure cultures of denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dichlorotoluene: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichlorotoluene, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The guide details its commercial availability from various suppliers, offering a comparative summary of purities and quantities. Furthermore, it outlines detailed experimental protocols for its synthesis and purification, including methods such as the Sandmeyer reaction and fractional distillation. While this compound does not possess a direct biological signaling pathway, its critical role in the synthesis of the anticonvulsant drug Lamotrigine and the antihypertensive agent Felodipine is explored. The established mechanisms of action for these APIs are presented through signaling pathway diagrams, providing essential context for drug development professionals. This guide serves as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Commercial Availability and Suppliers

This compound (CAS No. 32768-54-0) is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. The compound is typically offered at purities of 98% or higher. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% (GC), 98% | 25 g, 50 g, 100 g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25 g, 500 g |

| Sigma-Aldrich (Merck) | Analytical Standard | Neat |

| Shree Sadguru Enterprise | Technical Grade | 250 kg |

| CookeChem | 98% | 25 g |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | 1 kg, 10 kg, 100 kg, 500 kg |

| National Analytical Corporation | 99% | Inquire for details |

| Jay Chem Marketing | 100% | Inquire for details |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆Cl₂ |

| Molecular Weight | 161.03 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 207-208 °C |

| Melting Point | 6 °C |

| Density | 1.228 g/mL at 25 °C |

| Refractive Index | n20/D 1.551 |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common laboratory-scale synthesis of this compound involves the diazotization of 2-chloro-6-methylaniline followed by a Sandmeyer reaction.

Materials:

-

2-chloro-6-methylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 20-30%)

-

Cuprous chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (10%)

-

Sulfuric acid (H₂SO₄) solution (20%)

-

Ice

-

Nitrogen gas

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2-chloro-6-methylaniline in 20-30% hydrochloric acid. The molar ratio of HCl to the aniline should be between 2.5:1 and 6.1:1.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature between 0-10 °C. The molar ratio of sodium nitrite to the aniline should be between 1:1 and 1.3:1. This step forms the diazonium salt.

-

In a separate vessel, prepare a solution of cuprous chloride. The molar ratio of CuCl to the starting aniline should be between 1:1 and 2.65:1.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Heat the reaction mixture to 40-80 °C to decompose the complex, which will be indicated by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

-

Heat the mixture in a water bath to boiling and stir for 1-3 hours.

-

After cooling, extract the product with dichloromethane.

-

Wash the organic layer successively with 10% NaOH solution, water, 20% H₂SO₄ solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the dichloromethane by rotary evaporation to yield this compound.

Purification by Fractional Distillation

Due to the presence of other dichlorotoluene isomers as potential impurities from certain synthetic routes, fractional distillation is recommended for obtaining high-purity this compound. The boiling points of the isomers are close, necessitating a distillation column with a high number of theoretical plates.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Charge the crude this compound into the round-bottom flask along with a few boiling chips.

-

Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation.

-

As the mixture heats, a vapor ring will rise through the fractionating column. The column should be insulated to maintain a proper temperature gradient.

-

Collect any initial fractions that distill at a lower temperature, as these will likely be more volatile impurities.

-

Carefully monitor the temperature at the distillation head. The fraction distilling at or near the boiling point of this compound (207-208 °C at atmospheric pressure) should be collected in a separate, clean receiving flask.

-

If the impurities have boiling points very close to the product, or if the product is susceptible to decomposition at its atmospheric boiling point, vacuum distillation is recommended to lower the boiling temperature.

-

Continue distillation until the temperature either drops, indicating all the this compound has distilled, or rises significantly, indicating a higher-boiling impurity is beginning to distill.

-

The collected fraction of this compound should be of high purity. Purity can be confirmed by Gas Chromatography (GC) analysis.

Applications in Drug Synthesis

This compound is a crucial starting material for the synthesis of several pharmaceuticals. Its chemical structure provides a scaffold for the construction of more complex molecules.

Synthesis of Lamotrigine Intermediate

This compound is a precursor for the synthesis of 2,3-dichlorobenzoyl chloride, a key intermediate in the production of the anticonvulsant drug Lamotrigine.[1] The synthesis involves the photochlorination of this compound to 2,3-dichlorobenzotrichloride, followed by hydrolysis.

Synthesis of Felodipine Intermediate

In the synthesis of the antihypertensive drug Felodipine, this compound can be converted to 2,3-dichlorobenzaldehyde, which is a key building block for the Hantzsch-type cyclization reaction that forms the dihydropyridine core of Felodipine.

References

An In-Depth Toxicological Profile of 2,3-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichlorotoluene, a halogenated aromatic hydrocarbon, presents a toxicological profile characterized by low acute oral toxicity and potential for irritation. While comprehensive toxicological data for this specific isomer are limited, existing studies and information on related dichlorotoluene isomers provide insights into its potential hazards. This technical guide synthesizes the available toxicological data, details experimental methodologies for key studies, and visualizes relevant workflows to support further research and risk assessment. The toxicological properties of this compound have not been fully investigated, warranting caution in handling and application.[1]

Acute Toxicity

The primary available quantitative toxicological data for this compound pertains to its acute oral toxicity.

Oral Toxicity

An acute oral toxicity study conducted in rats according to the OECD 423 guideline established a median lethal dose (LD50).

Table 1: Acute Oral Toxicity of this compound

| Test Substance | Species | Guideline | LD50 (mg/kg bw) | GHS Classification |

| This compound | Rat (female) | OECD 423 | > 2000 | Category 5 or Unclassified |

Source: Japan Bioassay Research Center, 2010[2]

A study was conducted to determine the acute oral toxicity of this compound in female Crl:CD(SD) rats aged 8-9 weeks.[2] The methodology followed the Acute Toxic Class Method as prescribed by OECD Guideline 423.

-

Test Animals: Groups of three female rats were used in a stepwise procedure.[2]

-

Administration: The test substance was administered by oral gavage. Animals were fasted overnight (approximately 16 hours) before dosing and for 4 hours after.[2]

-

Vehicle: Olive oil was used as the vehicle to dissolve the test substance.[2]

-

Dose Levels: A stepwise dosing procedure was used, starting at 300 mg/kg and proceeding to 2000 mg/kg.[2]

-

Observation Period: Animals were observed for 14 days for mortality and clinical signs of toxicity.[2]

-

Endpoints Evaluated: Mortality, clinical signs, body weight changes, and gross pathological findings at necropsy were recorded.[2]

Caption: Workflow for the acute toxic class method (OECD 423).

No mortality was observed at either the 300 mg/kg or 2000 mg/kg dose levels. At the 2000 mg/kg dose, the following clinical signs were noted:

-

Nasal hemorrhagic discharge

-

Soiled perigenital region

-

Ataxic gait

-

Decreased fecal volume

Body weight was also observed to decrease on the day following dosing at 2000 mg/kg. No pathological findings were observed upon necropsy in any of the animals.[2]

Dermal and Inhalation Toxicity

Specific quantitative data from acute dermal or inhalation toxicity studies for this compound were not identified in the available literature. However, safety data sheets indicate that the substance may cause skin and respiratory irritation.[3] Inhalation at high concentrations may lead to central nervous system (CNS) depression and asphyxiation.[1]

Irritation and Sensitization

Skin and Eye Irritation

This compound is classified as causing skin and serious eye irritation.[4] It is described as irritating to the eyes, respiratory system, and skin.[5][6] Direct contact may cause chemical conjunctivitis and corneal damage.[1]

Skin Sensitization

Information regarding the skin sensitization potential of this compound is not available in the reviewed literature.

Repeated Dose Toxicity

Specific sub-acute (28-day) or sub-chronic (90-day) repeated dose toxicity studies for this compound were not found. The general approach for such studies, as outlined in OECD guidelines, is described below.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study aims to provide information on health hazards arising from repeated oral exposure over 28 days.

-

Test Animals: Typically rats, with at least 10 animals (5 male, 5 female) per dose group.

-

Administration: Daily oral administration (gavage, diet, or drinking water) for 28 days.

-

Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death.

-

Endpoints Evaluated: Daily clinical observations, weekly body weight and food/water consumption, sensory reactivity, grip strength, motor activity, hematology, clinical biochemistry, gross necropsy, and histopathology of target organs.[7][8]

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on health hazards from repeated exposure over a more prolonged period.

-

Test Animals: Preferably rats, with at least 20 animals (10 male, 10 female) per dose group.

-

Administration: Daily oral administration for 90 days.

-

Dose Levels: At least three dose levels plus a control group.

-

Endpoints Evaluated: Similar to the 28-day study, with the addition of ophthalmological examination and more detailed histopathology.[9][10]

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound were identified. The standard battery of tests to assess genotoxic potential is outlined below.

Experimental Workflow: Standard Genotoxicity Testing Battery

Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The National Toxicology Program (NTP) has conducted studies on related isomers, such as 1,4-dichlorobenzene, which was found to have carcinogenic potential in animal studies.[11] However, these findings cannot be directly extrapolated to this compound without specific data.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. For context, studies on toluene have shown that it can cause intrauterine developmental retardation in animals.

Toxicokinetics and Metabolism

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound were found. For related dichlorinated aromatic compounds, metabolism often involves oxidation followed by conjugation with glutathione.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be perturbed by this compound to elicit its toxic effects.

Conclusion

The available toxicological data on this compound is sparse. The acute oral LD50 in rats is greater than 2000 mg/kg, indicating low acute toxicity via the oral route. The compound is classified as a skin and eye irritant. Significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The lack of comprehensive toxicological investigation necessitates a cautious approach to its handling and use. Further studies following established OECD guidelines are required to fully characterize the toxicological profile of this compound and to perform a comprehensive human health risk assessment.

References

- 1. This compound(32768-54-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. lanxess.com [lanxess.com]

- 3. fishersci.com [fishersci.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. This compound [chembk.com]

- 6. The carcinogenic activity of commercial grade toluene diisocyanate in rats and mice in relation to the metabolism of the 2,4- and 2,6-TDI isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. Reproductive and developmental toxicity of inhaled 2,3-dichloro-1,3-butadiene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha,alpha-Dichlorotoluene (98-87-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. Reproductive and developmental toxicity of toluene: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,3-Dichlorotoluene as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes utilizing 2,3-dichlorotoluene as a pivotal intermediate in the production of various agrochemicals. Detailed experimental protocols for key transformations are provided, along with data presented in a clear, tabular format. Visual diagrams of synthetic pathways and modes of action are included to facilitate understanding.

Introduction

This compound is a crucial aromatic building block in the synthesis of a range of agrochemicals, including insecticides, fungicides, and herbicides. Its chemical structure allows for versatile functionalization, leading to the formation of complex active ingredients. This document outlines the synthetic pathways from this compound to prominent agrochemicals such as the insecticide Chlorfluazuron, the fungicide Fluazinam, and precursors for herbicides.

Synthetic Pathways Overview

This compound serves as a precursor for two primary agrochemical intermediates: 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,3-Dichlorobenzoic acid .

-

Pathway 1: Synthesis of Insecticides and Fungicides via 2,3-Dichloro-5-(trifluoromethyl)pyridine. This pathway involves the transformation of this compound into 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of the insecticide Chlorfluazuron and the fungicide Fluazinam.

-

Pathway 2: Synthesis of Herbicides via 2,3-Dichlorobenzoic Acid. This pathway focuses on the oxidation of this compound to 2,3-dichlorobenzoic acid, a known intermediate in the development of various herbicides.

The following diagram illustrates the overall synthetic logic.

Application Notes and Protocols for the Analytical Detection of 2,3-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorotoluene is a chlorinated aromatic compound that may be present as an impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its detection and quantification are crucial for ensuring the purity, safety, and quality of pharmaceutical products. These application notes provide detailed protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific method, and an introductory approach for High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the trace-level quantification of this compound due to its excellent sensitivity and selectivity. For higher concentrations or as a complementary technique, High-Performance Liquid Chromatography (HPLC) with a UV detector can be employed.

Application Note 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of trace levels of this compound in environmental and pharmaceutical samples. The protocol employs a robust extraction procedure followed by analysis on a GC-MS system.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Solid and Semi-Solid Matrices):

-

Objective: To efficiently extract this compound from the sample matrix.

-

Procedure:

-

Weigh 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.

-

Add 5.0 mL of dichloromethane.

-

Vortex the sample for 1 minute.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 25°C.[1]

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

Carefully transfer the dichloromethane supernatant to a clean vial.

-

If necessary, filter the extract through a 0.45 µm PTFE syringe filter.

-

The extract is now ready for GC-MS analysis.

-

2. Sample Preparation (Liquid Matrices):

-

Objective: To extract this compound from aqueous or solvent-based samples.

-

Procedure:

-

Pipette 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 5.0 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Allow the layers to separate. If an emulsion forms, centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the lower dichloromethane layer to a clean vial.

-

The extract is now ready for GC-MS analysis.

-

3. GC-MS Instrumentation and Conditions:

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system or equivalent).

-

GC Conditions:

-

Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (Splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM).[1]

-

Ions to Monitor for this compound (Molecular Weight: 160.03 g/mol ):

-

Quantifier Ion: m/z 159.98

-

Qualifier Ions: m/z 125, 89

-

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in dichloromethane covering the expected concentration range of the samples (e.g., 5 ng/mL to 120 ng/mL).[1]

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: GC-MS Method Performance

The following table summarizes the expected quantitative performance of the GC-MS method, based on similar analyses of chlorinated organic compounds.[1]

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Calibration Range | 5 - 120 ng/mL |

| Limit of Detection (LOD) | < 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.3 ng/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 10% |

Experimental Workflow: GC-MS Analysis

Application Note 2: Detection of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a foundational approach for the separation of dichlorotoluene isomers, which can be adapted for the detection of this compound. Further method development and validation are required for quantitative analysis.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

-

Objective: To prepare a sample solution suitable for HPLC analysis.

-

Procedure:

-

Dissolve a known amount of the sample in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2. HPLC Instrumentation and Conditions:

-

Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

-

HPLC Conditions (Starting Point):

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point. Specialized columns for isomer separations, such as those with a phenyl stationary phase, may provide better resolution.

-